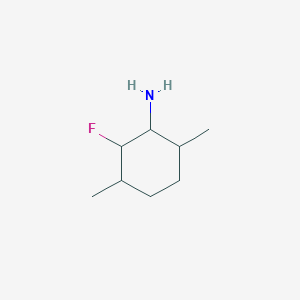

2-Fluoro-3,6-dimethylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16FN |

|---|---|

Molecular Weight |

145.22 g/mol |

IUPAC Name |

2-fluoro-3,6-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C8H16FN/c1-5-3-4-6(2)8(10)7(5)9/h5-8H,3-4,10H2,1-2H3 |

InChI Key |

WGKWXJJSLHJBEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1N)F)C |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Synthetic Approaches to 2 Fluoro 3,6 Dimethylcyclohexan 1 Amine

Pioneering Synthetic Routes for Fluorinated Cyclohexylamines

The development of synthetic routes to fluorinated cyclohexylamines has been built upon foundational methods for introducing fluorine into cyclic systems. These strategies can be broadly categorized into nucleophilic, electrophilic, and ring-opening approaches.

Nucleophilic fluorination is a common strategy for forming carbon-fluorine bonds, typically involving the displacement of a leaving group by a fluoride (B91410) ion. ucla.edu In the context of cyclohexylamine (B46788) synthesis, this can be achieved through several pathways. One approach involves the fluorination of a suitably protected amino alcohol on the cyclohexane (B81311) ring. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). thermofisher.com The choice of solvent is crucial in these reactions, with polar apathetic solvents like DMF or DMSO often used to enhance the nucleophilicity of the fluoride ion. rsc.org

Another nucleophilic approach is the ring-opening of an epoxide with a fluoride source. For instance, a cyclohexene (B86901) precursor could be epoxidized, and the resulting epoxide ring opened with a reagent like hydrogen fluoride-pyridine (Olah's reagent) to introduce the fluorine and hydroxyl groups in a trans-diaxial arrangement. Subsequent conversion of the hydroxyl group to an amine would complete the synthesis. The regioselectivity and stereoselectivity of the epoxide opening are critical considerations in this method. researchgate.net

| Reagent/Method | Substrate Type | Key Features |

| Alkali Metal Fluorides (KF, CsF) | Alkyl halides/sulfonates | Requires a good leaving group; solvent choice is critical. thermofisher.comrsc.org |

| Hydrogen Fluoride-Pyridine | Epoxides | Results in trans-diaxial opening of the epoxide ring. researchgate.net |

| Diethylaminosulfur Trifluoride (DAST) | Alcohols | Converts alcohols directly to fluorides, but can have safety concerns. rsc.org |

Electrophilic fluorination involves the use of a reagent that delivers a formal "F+" species to a nucleophilic carbon center. wikipedia.org These reagents, often containing a nitrogen-fluorine bond, have become increasingly popular due to their relative safety and ease of handling compared to elemental fluorine. researchgate.net Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgresearchgate.net

For the synthesis of fluorinated cyclohexylamines, an enamine or an enolate derived from a corresponding ketone could serve as the nucleophile. For example, a protected 2-aminocyclohexanone (B1594113) could be converted to its enolate, which would then react with an electrophilic fluorine source to install the fluorine atom. The stereochemical outcome of this reaction would depend on the facial selectivity of the fluorinating agent and the steric environment of the enolate. nih.gov The mechanism of electrophilic fluorination is still a subject of study, with possibilities including an S(_N)2 or a single-electron transfer (SET) pathway. wikipedia.org

| Reagent | Key Features |

| Selectfluor® (F-TEDA-BF4) | A powerful and versatile electrophilic fluorinating agent. nih.govresearchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | A milder and more selective electrophilic fluorinating agent. researchgate.net |

Recent advancements have led to the development of ring-opening fluorination methods for cyclic amines. nih.govnih.gov These strategies offer novel pathways to access fluorinated acyclic amine derivatives from readily available cyclic precursors. One such method involves the deconstructive fluorination of piperidines and pyrrolidines through carbon-carbon bond cleavage. nih.gov This silver-mediated ring-opening fluorination using Selectfluor® provides a route to mono- and difluorinated amine derivatives. nih.gov While this approach yields acyclic products, it highlights the potential for innovative C-C bond cleavage strategies in the synthesis of complex fluorinated amines.

Another strategy involves the ring-opening of bicyclic azaarenes. nih.govchemrxiv.org Treatment of these compounds with electrophilic fluorinating agents leads to fluorination of the aromatic ring followed by a ring-opening reaction. Although this method results in the formation of a tertiary carbon-fluorine bond, it is a novel type of fluorination that involves skeletal transformation. nih.govchemrxiv.org

Targeted Synthesis of 2-Fluoro-3,6-dimethylcyclohexan-1-amine Isomers

The synthesis of a specific stereoisomer of this compound requires careful planning to control the relative stereochemistry at the four stereocenters (C1, C2, C3, and C6).

A diastereoselective synthesis would likely start from a chiral, non-racemic precursor that already contains the desired stereochemistry of the dimethylcyclohexane core. A plausible approach would be the use of a chiral auxiliary or an asymmetric catalyst to establish the initial stereocenters.

Achieving the desired relative stereochemistry at C1, C2, C3, and C6 is the central challenge in the synthesis of this compound. The stereochemistry of the methyl groups at C3 and C6 will significantly influence the facial selectivity of subsequent reactions.

For instance, if a fluorination reaction is performed on a 3,6-dimethylcyclohexanone derivative, the existing methyl groups will direct the incoming fluorinating agent to the less sterically hindered face of the enolate. Similarly, in a nucleophilic substitution reaction, the stereochemical outcome at C2 will be dictated by the configuration of the leaving group and the requirement for an anti-periplanar arrangement for an S(_N)2 reaction. The introduction of the amine group at C1 can be achieved through methods such as reductive amination of a ketone or through a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative. The stereochemistry at C1 would be determined by the facial selectivity of the reducing agent or the stereochemical course of the rearrangement.

A potential synthetic sequence could involve the following key steps:

Establishment of the Dimethylcyclohexane Core: A diastereoselective Diels-Alder reaction or a conjugate addition to a chiral enone could be used to set the stereochemistry of the C3 and C6 methyl groups.

Introduction of the Fluorine Atom: An electrophilic fluorination of an enolate derived from a ketone at C2 would be influenced by the stereocenters at C3 and C6. Alternatively, a nucleophilic fluorination of an alcohol at C2 with inversion of configuration could be employed.

Introduction of the Amine Group: Reductive amination of a ketone at C1 would likely proceed from the less hindered face, providing control over the C1 stereocenter.

The development of a stereocontrolled synthesis of β-fluoro amines has been reported, which could be adapted for this target molecule. nih.gov This approach involves the catalyzed addition of α-fluoro nitroalkanes to imines, allowing for high diastereoselection and enantioselection. nih.gov

| Stereocenter | Potential Control Strategy | Key Considerations |

| C3, C6 | Asymmetric synthesis of the cyclohexane ring | Use of chiral auxiliaries or catalysts. |

| C2 | Diastereoselective fluorination | Influence of existing stereocenters on facial selectivity. |

| C1 | Diastereoselective amination | Reductive amination or stereospecific rearrangement. |

Diastereoselective Synthesis of this compound

Influence of Fluorine and Methyl Substituents on Diastereoselectivity

The diastereoselectivity in the synthesis of the this compound framework is profoundly influenced by the steric and electronic nature of the fluorine and methyl substituents. During the formation of the cyclohexane ring or the introduction of substituents onto a pre-existing ring, these groups dictate the facial selectivity of incoming reagents.

Steric Hindrance : The methyl groups at the C3 and C6 positions exert significant steric bulk, generally directing incoming reagents to the less hindered face of the molecule. In reactions involving a cyclohexanone (B45756) or imine precursor, an incoming nucleophile or electrophile will preferentially attack from the face opposite to the larger or more axially-oriented substituent. The relative stereochemistry between the two methyl groups (cis or trans) will establish a conformational bias in the ring, further influencing the trajectory of attack.

Electronic Effects of Fluorine : Fluorine, being the most electronegative element, imparts strong inductive effects, which can alter the reactivity of adjacent functional groups. nih.gov In some cases, fluorine can participate in non-covalent interactions, such as hydrogen bonding with reagents or catalysts, thereby directing the stereochemical outcome. An unusual reversal of diastereoselection, termed fluorine-based diastereodivergence, has been observed in some reactions, where the presence of fluorine favors a stereochemical outcome that is disfavored for non-fluorinated analogs. nih.gov This phenomenon is often attributed to a complex interplay of sterics and electronics in the transition state. For instance, in aza-Henry reactions, the presence of an α-fluoro substituent can reverse the inherent anti-selectivity of nitroalkane additions. nih.gov

The combined influence of these factors means that achieving a specific diastereomer of this compound requires careful selection of reaction conditions and synthetic strategy. The interplay between the pseudo-equatorial or pseudo-axial positioning of the methyl groups and the electronic pull of the fluorine atom creates a complex conformational landscape that is crucial for determining the stereochemical outcome. researchgate.net

Table 1: Factors Influencing Diastereoselectivity

| Factor | Influence on Cyclohexane Ring | Potential Outcome for this compound Synthesis |

|---|---|---|

| Steric Hindrance (Methyl Groups) | Directs incoming reagents to the less hindered face. | Favors formation of diastereomers where the new substituent is trans to the larger adjacent group. |

| Inductive Effect (Fluorine) | Reduces nucleophilicity and increases acidity of nearby protons. | Can slow reaction rates and alter the regioselectivity of certain reactions. |

| Stereoelectronic Effects (Fluorine) | Can favor specific transition state geometries (e.g., gauche interactions). | May lead to unexpected diastereomeric ratios, potentially favoring syn or gauche relationships. |

| Conformational Locking | The relative stereochemistry of the methyl groups can bias the ring conformation (chair, boat, twist-boat). | A biased conformation presents a more defined steric environment, potentially increasing diastereoselectivity. |

Enantioselective Synthesis of this compound

Achieving an enantiomerically pure form of this compound requires the use of asymmetric synthesis techniques. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric catalysis offers a highly efficient route to chiral fluorinated molecules by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For a precursor like a dimethylcyclohexanone, asymmetric fluorination can be achieved through a dual-catalysis system combining enamine activation with a chiral anion phase-transfer activation of the fluorinating agent (e.g., Selectfluor). nih.govresearchgate.net This approach can generate quaternary fluorine-containing stereocenters with high enantioselectivity. nih.gov

Alternatively, the amine group can be introduced stereoselectively. For instance, the catalyzed addition of α-fluoro nitroalkanes to imines, known as the aza-Henry or nitro-Mannich reaction, can be rendered enantioselective using chiral bifunctional Brønsted acid/base catalysts. nih.gov This method establishes the stereocenters bearing the fluorine and nitrogen atoms simultaneously. The development of chiral ligands that can effectively coordinate with metal catalysts is also crucial for achieving high stereoselectivity in various transformations. rsc.org

Table 2: Potential Asymmetric Catalytic Approaches

| Catalytic Strategy | Key Reaction | Chiral Catalyst Example | Expected Outcome |

|---|---|---|---|

| Organocatalysis | Asymmetric fluorination of a 3,6-dimethylcyclohexanone precursor. | Cinchona alkaloids, BINOL-derived phosphates. nih.govnih.gov | Enantioenriched 2-fluoro-3,6-dimethylcyclohexan-1-one. |

| Brønsted Acid Catalysis | Enantioselective aza-Henry reaction of an imine with an α-fluoro nitroalkane. | Chiral bis(amidine) [BAM] catalyst. nih.gov | Diastereo- and enantioenriched β-amino-α-fluoro nitroalkane precursor. |

| Transition Metal Catalysis | Asymmetric reduction of a fluorinated enamine or imine. | Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands. | Enantioenriched this compound. |

The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com Once the desired stereocenter(s) have been established, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary such as an Evans oxazolidinone or a sulfinamide could be appended to a precursor molecule. sigmaaldrich.combioorganica.com.ua For example, a 3,6-dimethylcyclohexanone could be converted into a chiral N-sulfinyl imine. Subsequent diastereoselective addition of a fluorine-containing nucleophile or, conversely, the addition of a methyl Grignard reagent to a fluorinated imine precursor, would be directed by the bulky sulfinyl group. nih.gov This strategy has proven effective for the synthesis of various fluorinated chiral amines. bioorganica.com.uanih.gov After the key bond formation, the auxiliary can be cleaved under acidic conditions to reveal the enantiomerically enriched amine.

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. nih.gov This approach is increasingly recognized for its potential in synthesizing complex fluorinated molecules with high precision under mild conditions. the-innovation.orgnumberanalytics.com

While a single enzyme to produce this compound directly is unlikely, a multi-step enzymatic or chemo-enzymatic route is conceivable.

Ene-reductases (EREDs) could be used for the asymmetric reduction of an α,β-unsaturated ketone precursor (an α-fluoroenone), establishing two stereocenters with high selectivity. chemrxiv.org

Transaminases (TAs) could perform the asymmetric amination of a 2-fluoro-3,6-dimethylcyclohexanone precursor to yield the desired chiral amine.

Fluorinases or engineered nonheme Fe enzymes represent a frontier in C-F bond formation. nih.govchemrxiv.org Directed evolution of such enzymes could enable the direct, enantioselective C-H fluorination of a 3,6-dimethylcyclohexylamine scaffold. chemrxiv.org This approach is particularly attractive as it functionalizes a C-H bond directly, offering atom economy and synthetic efficiency. the-innovation.org

Advanced Methodologies for Cyclohexylamine Functionalization

Beyond classical synthetic methods, advanced methodologies like C-H functionalization are emerging as powerful tools for streamlining the synthesis of complex molecules.

Direct C–H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates, thus shortening synthetic sequences. rsc.orgrsc.org This strategy involves the selective conversion of a C-H bond into a C-F bond. While significant progress has been made, particularly for aromatic and activated C-H bonds, the selective fluorination of unactivated C(sp³)–H bonds in a complex molecule like a cyclohexylamine remains a formidable challenge. rsc.org

Transition metal catalysis, often with palladium, manganese, or silver, is a common approach. rsc.org In a potential application to a 3,6-dimethylcyclohexylamine substrate, a directing group strategy would likely be necessary. The amine functionality itself, or a derivative thereof, could act as a directing group, coordinating to the metal catalyst and positioning it to selectively activate a specific C-H bond (e.g., at the C2 position) for subsequent fluorination. Manganese-salen systems have shown promise for selective benzylic C-H fluorination and could potentially be adapted for such transformations on aliphatic rings. rsc.org Photochemical, catalyst-free methods are also being explored, which could offer alternative pathways for C-H fluorination under mild conditions. chemrxiv.org

Cycloaddition Reactions Leading to Substituted Cyclohexylamines

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for the efficient construction of cyclic systems. numberanalytics.com Among these, the [4+2] cycloaddition, or Diels-Alder reaction, is a particularly powerful tool for forming substituted cyclohexene rings, which are versatile precursors to saturated cyclohexylamines. wikipedia.orgnih.gov

Retrosynthetic Strategy: A retrosynthetic disconnection of the target compound's cyclohexane ring points to a cyclohexene intermediate. This cyclohexene can be envisioned as the product of a Diels-Alder reaction between a conjugated diene and a dienophile. wikipedia.org For this compound, this would involve a diene bearing one of the methyl groups and a dienophile containing the other methyl group. The amine and fluorine functionalities could be incorporated into the dienophile or introduced in subsequent post-cycloaddition steps, such as hydrogenation, epoxidation, and nucleophilic opening, or hydrofluorination and amination of the resulting double bond.

Modern Implementations: Recent advancements have expanded the scope of cycloaddition reactions for synthesizing highly functionalized cyclohexylamine derivatives. A notable example is the visible-light-enabled intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.orgnih.gov This photoredox-catalyzed method provides access to complex cyclohexylamines with excellent diastereoselectivity under mild conditions. nih.govresearchgate.net The reaction proceeds through a single-electron transfer (SET) process, generating a radical cation intermediate that undergoes ring-opening and subsequent cycloaddition to forge the cyclohexylamine core. nih.gov

While not a direct synthesis of the target compound, this methodology highlights a modern approach where the amine functionality is carried through the cycloaddition, offering a streamlined pathway to substituted cyclohexylamines. nih.gov The table below summarizes key aspects of cycloaddition strategies.

Table 1: Overview of Cycloaddition Strategies for Cyclohexylamine Synthesis

| Reaction Type | Key Reactants | General Product | Key Features |

|---|---|---|---|

| Classical Diels-Alder | Conjugated diene & Substituted alkene (dienophile) | Substituted cyclohexene | High stereocontrol; reliable formation of six-membered rings; requires subsequent functionalization for amine/fluorine installation. wikipedia.org |

| Hetero-Diels-Alder | Diene & Imine (dienophile) | Tetrahydropyridine derivative | Direct incorporation of nitrogen into the ring; requires reduction and further modification. |

| Visible-Light [4+2] Cycloaddition | Benzocyclobutylamine & α-Substituted vinylketone | Highly functionalized cyclohexylamine | Mild, redox-neutral conditions; good functional group tolerance; excellent diastereoselectivity. nih.govrsc.org |

Palladium-Catalyzed Synthetic Protocols for Amines

Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, providing efficient and versatile methods for the synthesis of amines. youtube.com These protocols are highly relevant for the synthesis of this compound, particularly for the introduction of the amine group onto a pre-formed carbocyclic scaffold.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C–N bonds between an aryl or alkyl halide (or triflate) and an amine. wikipedia.org While extensively developed for aryl halides, its application to aliphatic systems, including cyclohexyl derivatives, is also established. nih.gov

Synthetic Strategy: In a potential synthesis of the target compound, a precursor such as 2-fluoro-3,6-dimethylcyclohexyl bromide could be coupled with an ammonia (B1221849) equivalent using a suitable palladium catalyst and ligand system. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com This approach allows for the late-stage introduction of the amine group, which can be advantageous in a multi-step synthesis. nih.govnih.gov

Intramolecular Variants (Aza-Wacker Cyclization): Palladium(II)-catalyzed intramolecular oxidative amination of olefins, often termed the aza-Wacker reaction, is another powerful strategy for constructing nitrogen-containing heterocycles. rsc.orgnih.gov This reaction involves the intramolecular attack of a nitrogen nucleophile (e.g., an amide, carbamate, or sulfonamide) onto a palladium-activated alkene. rsc.orgrsc.org While typically used to form heterocyclic rings, the principles can be adapted for the stereoselective synthesis of cyclic amines. For instance, a strategically designed acyclic precursor with a pendant amine and an alkene could undergo cyclization to form the desired cyclohexylamine ring system. The reaction generally proceeds via nucleopalladation followed by β-hydride elimination. nih.gov

C-H Amination: Direct palladium-catalyzed C-H amination represents a highly atom-economical approach, creating a C-N bond by activating a typically inert C-H bond. epfl.ch While synthetically challenging due to issues of site-selectivity, this method could theoretically install the amine group directly onto a 2-fluoro-3,6-dimethylcyclohexane core, avoiding the need for a pre-functionalized substrate like a halide. nih.gov

The following table summarizes various palladium-catalyzed methods applicable to amine synthesis.

Table 2: Palladium-Catalyzed Protocols for Amine Synthesis

| Protocol | Key Reactants | General Product | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Cyclohexyl halide/triflate & Amine/Ammonia equivalent | Cyclohexylamine | Versatile for C(sp³)–N bond formation; late-stage functionalization; wide range of catalysts/ligands available. wikipedia.orgnih.gov |

| Aza-Wacker Cyclization | Alkenyl amine/amide | Nitrogen heterocycle/Cyclic amine | Intramolecular reaction; good for controlling stereochemistry; forms the ring and C-N bond simultaneously. nih.govrsc.org |

| C-H Amination | Cyclohexane derivative & Aminating agent | Cyclohexylamine | Highly atom-economical; direct functionalization; often requires directing groups for selectivity. epfl.ch |

Stereochemical Investigations and Configurational Stability of 2 Fluoro 3,6 Dimethylcyclohexan 1 Amine

Analysis of Stereoisomers and Diastereomers

The stereoisomers of 2-Fluoro-3,6-dimethylcyclohexan-1-amine can be classified based on the relative orientations of the substituents on the cyclohexane (B81311) ring. The terms cis and trans are used to describe the relationship between pairs of substituents. For instance, the relationship between the amine group at C-1 and the fluorine atom at C-2 can be either cis or trans. Similarly, the orientations of the methyl groups at C-3 and C-6 relative to the other substituents give rise to a variety of diastereomers.

In the context of substituted cyclohexanes, the chair conformation is the most stable arrangement. Substituents can occupy either axial or equatorial positions. libretexts.org Generally, conformers with bulkier groups in the equatorial position are more stable due to reduced steric strain from 1,3-diaxial interactions. masterorganicchemistry.com For this compound, the conformational preference of each stereoisomer will be a balance of the steric demands of the amine, fluorine, and methyl groups.

The separation of these diastereomeric forms is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly on silica (B1680970) gel or with reversed-phase columns, is a powerful method for separating diastereomers. mdpi.comresearchgate.net The separability of diastereomers by HPLC is dependent on differences in their polarity and how they interact with the stationary phase. researchgate.net In some cases, derivatization of the amine group with a chiral resolving agent can facilitate separation. mdpi.comsemanticscholar.org

Table 1: Possible Stereoisomers of this compound and Predicted Relative Stabilities

| Stereoisomer | C1-NH2 / C2-F Relationship | C1-NH2 / C6-CH3 Relationship | C3-CH3 / C6-CH3 Relationship | Predicted Major Conformer (Substituent Positions) | Predicted Relative Stability |

| Isomer A | trans | cis | trans | NH2 (eq), F (eq), C3-CH3 (eq), C6-CH3 (eq) | Most Stable |

| Isomer B | cis | trans | cis | NH2 (eq), F (ax), C3-CH3 (eq), C6-CH3 (ax) | Less Stable |

| Isomer C | trans | trans | cis | NH2 (eq), F (eq), C3-CH3 (ax), C6-CH3 (ax) | Less Stable |

| Isomer D | cis | cis | trans | NH2 (ax), F (eq), C3-CH3 (eq), C6-CH3 (eq) | Least Stable |

Note: This table represents a simplified prediction. Actual stabilities would require experimental data or high-level computational analysis.

Each diastereomer of this compound is chiral and will exist as a pair of enantiomers. These enantiomers will rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic chiroptical property of each enantiomer. rsc.org

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis. For fluorinated amines, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly effective technique. acs.orgbohrium.comnih.gov One common method involves the derivatization of the amine with a chiral fluorinated agent, such as a derivative of Mosher's acid, to form diastereomers that can be distinguished by 19F NMR. nih.gov Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in the 19F NMR spectrum. bohrium.comnih.gov An efficient protocol for determining the enantiomeric excess and absolute configuration of in situ fluorine-labeled amines and alcohols has been described, which involves the use of 2-fluorobenzoylation to convert the analytes to fluorinated amides, followed by the addition of a cationic cobalt(III) complex, which results in baseline peak separations of the analyte enantiomers in the 19F{1H} NMR spectra. acs.orgbohrium.comnih.gov

Configurational Isomerization and Epimerization Processes

The stereochemical integrity of each isomer is a critical consideration. Configurational isomerization, including epimerization, can lead to a loss of stereochemical purity.

The distribution of stereoisomers obtained in a chemical synthesis can be governed by either kinetic or thermodynamic control. rsc.orgimperial.ac.uk Under kinetic control, the product ratio is determined by the relative rates of formation of the isomers. The transition state leading to the major product will have the lowest activation energy. Under thermodynamic control, the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the isomers. imperial.ac.uk The most stable isomer will be the major product at equilibrium.

In the synthesis of substituted cyclohexanes, the choice of reaction conditions can often favor one type of control over the other. For example, low temperatures and short reaction times tend to favor kinetic control, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring thermodynamic control.

The presence of a fluorine atom can significantly influence the conformational preferences and reactivity of the cyclohexane ring. Due to its high electronegativity, the C-F bond is highly polarized. This can lead to stereoelectronic effects, such as the gauche effect, which can stabilize conformations that might otherwise be considered less favorable based on sterics alone. researchgate.net

The fluorine substituent can also impact the rates and pathways of isomerization and epimerization. Epimerization at one of the chiral centers would lead to the formation of a different diastereomer. This process can be catalyzed by acid or base and typically proceeds through a planar or near-planar intermediate. The stability of such an intermediate, and therefore the rate of epimerization, can be influenced by the electronic effects of the fluorine atom. For example, the inductive electron-withdrawing effect of fluorine can affect the acidity of adjacent C-H bonds, potentially influencing the rate of base-catalyzed epimerization. researchgate.net In some cases, epimerization of substituted cyclohexane carboxylic acids has been shown to be achievable under basic conditions at elevated temperatures. google.comgoogleapis.com

Conformational Analysis and Stereoelectronic Effects in 2 Fluoro 3,6 Dimethylcyclohexan 1 Amine

Cyclohexane (B81311) Ring Conformation and Fluorine Substitution

The cyclohexane ring is not a flat hexagon; to relieve angle strain and torsional strain, it adopts puckered conformations. libretexts.org The most stable of these is the chair conformation, which minimizes both types of strain by maintaining tetrahedral bond angles close to 109.5° and ensuring all C-H bonds on adjacent carbons are staggered. libretexts.orglibretexts.org

The cyclohexane ring is conformationally mobile. At room temperature, it undergoes a rapid process known as ring flipping or chair-chair interconversion. wikipedia.orglibretexts.org During this process, a substituent that is in an axial position (pointing up or down, parallel to the ring's axis) moves to an equatorial position (pointing out from the "equator" of the ring), and vice versa. lumenlearning.comlibretexts.org

This interconversion is not a single step but proceeds through several higher-energy intermediates and transition states. libretexts.org The pathway from one chair form to another involves passing through a half-chair, a twist-boat, and a boat conformation. libretexts.orgwikipedia.org The boat conformation is a high-energy intermediate that suffers from steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat is more stable than the boat but less stable than the chair. wikipedia.org For cyclohexane, the energy barrier for this interconversion is approximately 11 kcal/mol, allowing for about 100,000 flips per second at room temperature. libretexts.org This dynamic equilibrium is fundamental to the conformational analysis of 2-fluoro-3,6-dimethylcyclohexan-1-amine, as the relative stability of the two possible chair conformers will determine the molecule's predominant shape.

The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.org Fluorine is the smallest and most electronegative halogen substituent. Its A-value is relatively small, indicating only a slight preference for the equatorial position compared to bulkier groups. tminehan.com

However, the high polarity of the C-F bond introduces significant electronic effects that can counteract steric preferences. nih.gov In some fluorinated cyclohexanes, an axial C-F bond is unexpectedly favored. This anomaly can be attributed to stabilizing stereoelectronic interactions, such as hyperconjugation, where electron density is donated from an adjacent anti-periplanar σ bond (like C-H or C-C) into the low-lying antibonding orbital of the C-F bond (σ*C-F). researchgate.netresearchgate.net Furthermore, electrostatic interactions, such as nonclassical hydrogen bonds between an axial fluorine and other polarized hydrogens on the ring, can also stabilize the axial conformer. nih.govacs.org In the context of this compound, the interaction between the fluorine at C-2 and the amine group at C-1 is particularly influential.

Unlike fluorine, the conformational preference of a methyl group is dominated by steric effects. ucalgary.ca A methyl group is significantly bulkier than a hydrogen atom and strongly prefers the equatorial position to avoid destabilizing steric interactions. msu.edu When a methyl group is forced into an axial position, it experiences repulsion from the two other axial hydrogens on the same side of the ring (at the C-3 and C-5 positions relative to it). This is known as a 1,3-diaxial interaction, which is essentially a gauche steric strain. libretexts.orglibretexts.org

Amine Group Conformation and Inversion

The amino group (-NH2) is also subject to conformational preferences and can participate in unique stereoelectronic interactions due to the lone pair of electrons on the nitrogen atom.

Similar to the methyl group, the amino group also prefers the equatorial position to minimize steric strain. libretexts.orglumenlearning.com The A-value for an -NH2 group is smaller than that of a methyl group but still indicates a clear energetic penalty for occupying the more sterically crowded axial environment. lumenlearning.com The stability of a given conformer of this compound will therefore be influenced by the cumulative steric demands of all substituents. The chair conformation that allows the larger groups—primarily the methyl groups and to a lesser extent the amino group—to reside in equatorial positions will generally be favored. libretexts.org

| Substituent | A-Value (kcal/mol) | Steric Preference |

|---|---|---|

| -F (Fluoro) | ~0.2-0.3 | Weak Equatorial |

| -CH3 (Methyl) | ~1.7 | Strong Equatorial |

| -NH2 (Amino) | ~1.2-1.6 | Moderate Equatorial |

A-values represent the energy penalty (ΔG°) for a substituent being in the axial position versus the equatorial position. Higher values indicate a stronger preference for the equatorial position. tminehan.com

The presence of both an amino group and a fluorine atom on adjacent carbons (a 1,2-substitution pattern) gives rise to powerful stereoelectronic interactions that can override simple steric considerations. Research on analogous cis-2-halocyclohexylamines has shown that the conformational equilibrium is strongly shifted toward the conformer where the amine group is equatorial and the halogen is axial (the ea conformer). researchgate.net

This strong preference is not driven by sterics but by hyperconjugation. researchgate.net Specifically, the stabilization arises from the donation of electron density from the axial C-H bonds on carbons 1 and 3 into the antibonding orbital of the axial C-X (in this case, C-F) bond (σC-H → σ*C-F). This interaction is maximized when the orbitals have an anti-periplanar (180°) alignment, which occurs when the C-F bond is axial. researchgate.net This effect is potent enough to overcome the normal steric preference of the halogen for the equatorial position. For a cis-1,2-disubstituted pattern, forcing the fluorine into an axial position necessitates that the adjacent amino group be equatorial. Other potential interactions, such as intramolecular hydrogen bonding between the N-H of the amine and the electronegative fluorine, could also play a role in stabilizing specific conformations.

Intramolecular Interactions and Stabilization Phenomena

The conformational preferences of substituted cyclohexanes are governed by a combination of steric and electronic effects. In this compound, the presence of polar C-F and C-N bonds, along with methyl groups, introduces several key intramolecular interactions that stabilize specific conformers.

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned at a 60° dihedral angle (gauche) rather than a 180° angle (anti). In fluorinated systems, a specific "fluorine gauche effect" is recognized, which provides stabilization through hyperconjugative interactions, such as σC-H/σC-F and σC-C/σC-F orbital overlaps. researchgate.netresearchgate.net

A related phenomenon is the anomeric effect, traditionally observed in pyranose rings, where an electronegative substituent at the anomeric carbon (C1) prefers an axial position. scripps.edu This preference is a specific manifestation of a more general stereoelectronic effect favoring gauche conformations in X-C-Y-C systems, where X and Y are heteroatoms. scripps.edu In this compound, an anomeric-like interaction can occur between the nitrogen lone pair of the amine and the antibonding orbital of the C-F bond (nN → σ*C-F). This interaction would stabilize conformers where the amine and fluoro groups are in a gauche arrangement. However, the anomeric effect involving an amine nitrogen is generally considered to be minimal. scripps.edu The fluorine gauche effect, driven by hyperconjugation, is expected to be a more significant contributor to conformational stability. researchgate.netresearchgate.net

The table below illustrates the key stereoelectronic effects influencing the stability of a generic 1-amino-2-fluorocyclohexane chair conformer.

| Interaction Type | Description | Stabilized Conformation |

| Fluorine Gauche Effect | Stabilizing interaction between vicinal C-C/C-H and C-F bonds. | Favors a gauche relationship between the C-C (ring) bond and the C-F bond. |

| Anomeric-like Effect | Hyperconjugation involving the nitrogen lone pair and the C-F antibonding orbital (nN → σ*C-F). | Favors a gauche relationship between the C-N and C-F bonds. |

Intramolecular hydrogen bonding can be a powerful force in determining molecular conformation. In this compound, the primary amine group (-NH₂) serves as a hydrogen bond donor, while the fluorine atom and the nitrogen lone pair can act as potential acceptors.

An N-H···F intramolecular hydrogen bond is a possibility. However, organically bound fluorine is known to be a very weak hydrogen bond acceptor. mdpi.com The stabilization afforded by such a bond is often minimal and may not be sufficient to overcome other steric or electronic preferences. For this bond to form, the N-H and C-F groups must be in a gauche orientation to allow for sufficient proximity.

The situation changes significantly if the amine group is protonated to form an ammonium salt (-NH₃⁺). The N⁺-H bond is a much stronger hydrogen bond donor. The resulting N⁺-H···F interaction is primarily electrostatic in nature and can provide significant stabilization. researchgate.net This "electrostatic gauche effect" can strongly favor a conformation where the fluorine and the ammonium group are gauche to one another, potentially overriding other steric considerations. researchgate.net

The following table summarizes the potential intramolecular hydrogen bonds in the molecule.

| Donor Group | Acceptor Group | Bond Type | Expected Strength |

| Amine (N-H) | Fluorine (F) | N-H···F | Very Weak |

| Amine (N-H) | Nitrogen (N) | N-H···N | Unlikely (geometrically constrained) |

| Ammonium (N⁺-H) | Fluorine (F) | N⁺-H···F | Moderate to Strong (Electrostatic) |

Beyond the specific named effects, the conformational stability of this compound is also dictated by more fundamental charge-dipole and hyperconjugative interactions.

Charge-Dipole Interactions: In the protonated form of the molecule, a significant charge-dipole interaction arises between the positive charge of the ammonium group and the partial negative charge on the fluorine atom (the negative end of the C-F bond dipole). This attractive electrostatic force stabilizes conformers that minimize the distance between the -NH₃⁺ group and the fluorine atom, thus favoring a gauche arrangement. researchgate.net This interaction is a key component of the aforementioned N⁺-H···F hydrogen bond.

Hyperconjugative Interactions: Hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, is the underlying electronic basis for the gauche and anomeric effects. The key stabilizing interactions involve the delocalization of electron density from bonding (σ) or non-bonding (n) orbitals into antibonding (σ*) orbitals.

In the cyclohexane chair, these interactions are highly dependent on the stereochemical arrangement (axial vs. equatorial) of the substituents.

nN → σ*C-F: This interaction, associated with the anomeric effect, is maximized when the nitrogen lone pair is anti-periplanar to the C-F bond.

σC-H → σC-F and σC-C → σC-F: These interactions contribute to the fluorine gauche effect and are generally more effective when the participating bonds are anti-periplanar. researchgate.net An axial C-F bond, for instance, is anti-periplanar to two ring C-C bonds, allowing for strong σC-C → σ*C-F hyperconjugation, which can partially offset the steric penalty of the axial position.

The table below outlines the primary hyperconjugative interactions and the conformations they favor.

| Interaction | Description | Favored Conformation |

| σC-H → σC-F | Delocalization from a C-H bond into the C-F antibonding orbital. | Stabilizes gauche F/H arrangements. |

| σC-C → σC-F | Delocalization from a C-C bond into the C-F antibonding orbital. | Stabilizes gauche F/C arrangements; particularly effective for axial C-F. |

| nN → σ*C-F | Delocalization from the nitrogen lone pair into the C-F antibonding orbital. | Requires anti-periplanar alignment, favoring specific gauche conformers. |

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and publicly available chemical literature, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its reaction mechanisms and reactivity as outlined in the request.

The search for synthetic pathways, mechanistic details, and chemical transformations of this particular molecule did not yield any relevant scholarly articles, patents, or database entries. The provided search results pertain to related but distinct chemical structures, such as other fluorinated amines or cyclohexanes, and general principles of amine reactivity. Extrapolating from these sources to describe "this compound" would be scientifically unfounded and would not meet the required standard of accuracy for the requested article.

Therefore, the subsequent sections of the requested article cannot be generated:

Reaction Mechanisms and Reactivity of 2 Fluoro 3,6 Dimethylcyclohexan 1 Amine

Chemical Transformations and Functional Group Reactivity

Transformations at the Cyclohexane (B81311) Ring (e.g., oxidation, reduction)

Without any specific data on the synthesis and reactivity of "2-Fluoro-3,6-dimethylcyclohexan-1-amine," any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Spectroscopic and Structural Elucidation Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution, including the relative stereochemistry and preferred conformation of substituted cyclohexanes.

In the ¹H NMR spectrum of 2-Fluoro-3,6-dimethylcyclohexan-1-amine, the chemical shifts and coupling constants of the protons would provide a wealth of structural information. The proton attached to the same carbon as the amine group (H1) and the proton on the carbon bearing the fluorine atom (H2) would be of particular diagnostic importance. Their chemical shifts would be influenced by the electronegativity of the attached heteroatoms. The coupling constants between adjacent protons (e.g., J_H1-H2) would be highly dependent on the dihedral angle between them, which in turn is dictated by the chair conformation of the cyclohexane (B81311) ring and whether the substituents are in axial or equatorial positions.

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbons directly bonded to the fluorine (C2) and nitrogen (C1) atoms would exhibit characteristic chemical shifts. The C-F coupling is a key feature, where the C2 signal would be split into a doublet with a large coupling constant (¹J_CF), typically in the range of 160-250 Hz. Similarly, carbons at the β-position to the fluorine (C1 and C3) would show smaller ²J_CF couplings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| H1 | ~2.5 - 3.5 | C1: ~50 - 60 | J_H1-H2, J_H1-H6 |

| H2 | ~4.0 - 5.0 | C2: ~85 - 95 | ¹J_H-F (~45-50 Hz), J_H2-H1, J_H2-H3 |

| CH₃ (at C3) | ~0.8 - 1.2 | C3: ~30 - 40 | |

| CH₃ (at C6) | ~0.8 - 1.2 | C6: ~30 - 40 | |

| Cyclohexyl CH, CH₂ | ~1.0 - 2.0 | Other Ring Carbons: ~20 - 40 |

Note: These are estimated values and can vary based on the specific stereoisomer and solvent.

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. nih.gov With a wide chemical shift range, the position of the ¹⁹F signal is very sensitive to the local electronic and steric environment. nih.govthermofisher.com For this compound, the ¹⁹F chemical shift would be indicative of the fluorine's axial or equatorial position on the cyclohexane ring. rsc.org The signal would appear as a multiplet due to coupling with neighboring protons, most notably the geminal proton (H2) and vicinal protons (H1 and H3). The magnitude of these H-F coupling constants is also conformation-dependent and provides crucial stereochemical insights. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled to each other, allowing for the tracing of the proton connectivity throughout the cyclohexane ring and the methyl groups. For example, a cross-peak between the signals for H1 and H2 would confirm their adjacency.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the relative stereochemistry. It shows correlations between protons that are close in space, irrespective of whether they are bonded. For instance, NOE cross-peaks between a methyl group's protons and specific ring protons can establish their cis or trans relationship.

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. neu.edu.tr For this compound (C₈H₁₆FN, Molecular Weight: 145.22 g/mol ), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this exact mass. The presence of a single nitrogen atom means the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. openstax.org

The fragmentation pattern in the mass spectrum would be characteristic of the structure. Common fragmentation pathways for cyclic amines and halogenated compounds would be expected:

Alpha-cleavage: The bond between C1 and C2, or C1 and C6, could break, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Loss of substituents: Fragmentation could involve the loss of a methyl radical (CH₃•), leading to a peak at M-15.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) could occur, resulting in a peak at M-20.

Ring cleavage: The cyclohexane ring itself can undergo fragmentation to produce smaller charged fragments.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 145 | [C₈H₁₆FN]⁺ | Molecular Ion (M⁺) |

| 130 | [C₇H₁₂FN]⁺ | Loss of CH₃• |

| 125 | [C₈H₁₅N]⁺ | Loss of HF |

| Various | Smaller fragments | Ring cleavage, α-cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule. To perform this analysis, a suitable single crystal of the compound, or a salt derivative (e.g., a hydrochloride salt), must be grown. researchgate.netresearchgate.net

The resulting crystal structure would confirm:

The exact connectivity of the atoms.

The chair conformation of the cyclohexane ring.

The precise stereochemical relationship (e.g., cis or trans) between the amine, fluorine, and methyl substituents.

The axial or equatorial orientation of each substituent on the ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.

While a powerful technique, a limitation is that the solid-state conformation may not be the same as the dominant conformation in solution, which is better studied by NMR. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comarxiv.org They are excellent for identifying the presence of specific functional groups.

N-H vibrations: The amine group would give rise to characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. Primary amines (-NH₂) show two bands in this region (symmetric and asymmetric stretching), while the N-H bending vibration appears around 1600 cm⁻¹.

C-H vibrations: Stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups would be observed just below 3000 cm⁻¹.

C-F vibration: The C-F stretching vibration would produce a strong absorption in the IR spectrum, typically in the 1000-1200 cm⁻¹ range. The exact position can give some indication of the local environment.

"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex pattern of signals from various bending and skeletal vibrations. This "fingerprint" is unique to the molecule and its specific conformation.

Raman spectroscopy, which relies on light scattering, is also sensitive to the molecule's vibrations. ustc.edu.cnnih.gov While N-H and C-F bonds are visible, the C-C skeletal vibrations of the cyclohexane ring are often strong in the Raman spectrum, providing complementary information to the IR data.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | 1590 - 1650 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| C-F | Stretching | 1000 - 1200 |

In-Silico Analysis of this compound: A Theoretical Perspective

Computational and Theoretical Studies of 2 Fluoro 3,6 Dimethylcyclohexan 1 Amine

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling has become an essential methodology for elucidating the intricate details of chemical reactions, including the identification of transition states and the mapping of reaction pathways. For a molecule such as this compound, computational techniques like Density Functional Theory (DFT) can be employed to investigate various potential reactions, such as nucleophilic substitution, elimination, or conformational isomerization. nih.govresearchgate.net

By constructing a potential energy surface for a given reaction, researchers can identify the lowest energy path from reactants to products. Along this path, transition states, which represent the highest energy barrier that must be overcome, can be located and characterized. The geometry of the transition state provides crucial insights into the bonding changes occurring during the reaction. For instance, in a hypothetical nucleophilic substitution reaction involving the displacement of the fluorine atom, computational modeling could predict whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism by locating the corresponding transition states and intermediates.

Furthermore, computational studies can quantify the activation energies associated with these transition states, which directly relates to the reaction rate. This allows for a comparison of different possible reaction pathways, predicting the most likely outcome under specific conditions. For example, DFT calculations have been successfully used to determine the competitive reaction energy profiles for different pathways in reactions involving 6-membered cyclic amines. researchgate.net In the case of fluorinated cycloalkyl cations, density functional calculations have been used to confirm that rearrangements can occur via four-membered cyclic transition states. nih.gov Such computational approaches would be instrumental in predicting the reactivity and potential rearrangement pathways of this compound.

Table 1: Illustrative Example of Calculated Activation Energies for Hypothetical Reactions of a Substituted Cyclohexylamine (B46788)

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 Substitution at C-F | B3LYP/6-31+G** | 25.8 |

| E2 Elimination | B3LYP/6-31+G** | 28.2 |

| Chair-Chair Interconversion | B3LYP/6-31+G** | 10.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational modeling.

Analysis of Stereoelectronic Interactions and Their Influence on Molecular Properties

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on molecular structure and reactivity, are particularly significant in substituted cyclohexanes. researchgate.net For this compound, a variety of stereoelectronic interactions would be at play, governing its conformational preferences and, consequently, its chemical behavior.

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are highly effective in identifying and quantifying these interactions. researchgate.net Key stereoelectronic interactions in a molecule like this compound would include:

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty antibonding orbital (σ*). In the context of the target molecule, significant hyperconjugative interactions could include:

σC-H → σ*C-F

σC-C → σ*C-F

nN → σ*C-F

σC-H → σ*C-N

Anomeric Effect: While classically described in heterocyclic systems, analogous effects can be observed in carbocyclic systems with electronegative substituents. In this compound, an anomeric-type interaction could occur between the lone pair of the nitrogen atom and the antibonding orbital of the C-F bond (nN → σ*C-F), which would favor a conformation where the amino group is axial.

By quantifying the energies associated with these various stereoelectronic interactions, computational studies can provide a detailed understanding of the factors that dictate the preferred three-dimensional structure of this compound. This, in turn, provides insights into its reactivity, as the accessibility of reactive orbitals is determined by the molecule's conformation.

Table 2: Key Stereoelectronic Interactions and Their Potential Effects

| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Effect on Molecular Properties |

|---|---|---|---|

| Hyperconjugation | σC-H | σ*C-F | Stabilization of the conformer with an anti-periplanar C-H and C-F bond; lengthening of the C-F bond. |

| Hyperconjugation | nN | σ*C-F | Stabilization of conformers with an appropriate alignment of the nitrogen lone pair and the C-F bond; potential influence on the basicity of the amine. |

| Steric (Gauche) | - | - | Destabilization of conformers with bulky groups in close proximity, influencing the equilibrium between different chair conformations. |

Role As a Building Block in Complex Molecule Synthesis and Chemical Biology Research

Synthesis of Fluorinated Cyclic Amine Derivatives

The primary amine functionality of 2-fluoro-3,6-dimethylcyclohexan-1-amine is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and arylation to generate a diverse library of fluorinated cyclic amine derivatives. These derivatives are sought after in medicinal chemistry and materials science due to the unique properties conferred by the fluorinated cyclohexane (B81311) core. For instance, methods for the deconstructive fluorination of cyclic amines highlight the innovative strategies being developed to create valuable fluorinated building blocks from readily available starting materials. nih.gov

Incorporation into Polycyclic Systems

The rigid conformational nature of the fluorinated cyclohexane ring makes this compound an excellent precursor for constructing complex polycyclic and bridged systems. The stereochemistry of the amine and fluorine substituents can direct the formation of subsequent rings, leading to highly controlled three-dimensional structures. For example, research into the synthesis of conformationally restricted glutamate (B1630785) analogues has led to the stereoselective creation of fluorinated bicyclo[3.1.0]hexane systems. nih.gov In a related context, all-cis-2,3,5,6-tetrafluorocyclohexylamine derivatives, which share the core structural motif, have been prepared and elaborated into more complex structures, demonstrating the utility of such building blocks. beilstein-journals.org The synthesis of these facially polarized rings, with an electronegative face defined by fluorine atoms, provides a template for creating ordered molecular arrangements in the solid state. beilstein-journals.org

Formation of Conjugates and Probes

The amine group allows for the straightforward conjugation of this compound to other molecules of interest, including peptides, fluorophores, and pharmacophores. The introduction of the fluorinated moiety can enhance the metabolic stability and membrane permeability of the resulting conjugates. nih.gov Furthermore, the fluorine atom itself can serve as a sensitive probe for analytical studies. The use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy allows for the non-invasive monitoring of the local environment of the conjugate, providing insights into binding events and conformational changes. nih.gov While specific examples using this compound are not detailed in the literature, the principles of using fluorinated building blocks for creating probes are well-established. For example, fluorinated moieties are commonly incorporated into fluorescent dyes to modulate their electronic properties and enhance their utility in biological imaging. mdpi.com

Applications in the Design of Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it a promising scaffold for the development of novel chiral ligands for asymmetric catalysis. The amine can be readily derivatized to coordinate with a variety of transition metals. The strategic placement of the fluorine atom can influence the electronic properties of the metal center, thereby tuning the reactivity and selectivity of the catalyst. rsc.org Fluorine's high electronegativity can create electronically deficient metal centers, which often leads to increased reactivity in acid-catalyzed reactions. rsc.org

In the field of organocatalysis, derivatives of this amine could function as chiral catalysts for a range of transformations. For instance, cinchona alkaloid-based primary amines have been successfully employed in asymmetric Robinson annulation reactions to produce fluorinated cyclohexenones with high enantioselectivity. nih.gov Similarly, chiral β-fluoroamines are increasingly common motifs in medicinal compounds, and organocatalytic methods have been developed for their efficient synthesis from achiral precursors. nih.gov The defined stereochemistry and conformational rigidity of the this compound scaffold could provide a robust framework for inducing asymmetry in such reactions.

Investigation of Fluorine's Influence on Molecular Recognition and Interactions

The substitution of hydrogen with fluorine can profoundly impact non-covalent interactions, which are critical for molecular recognition and binding events. The unique properties of fluorine—its small size, high electronegativity, and low polarizability—allow it to participate in a range of interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. benthamscience.comdntb.gov.ua

Modulation of Binding Affinity and Selectivity through Fluorination

The introduction of a fluorine atom into a molecule can significantly alter its binding affinity and selectivity for a biological target. eurekaselect.com Fluorine can enhance ligand affinity through interactions with both polar and hydrophobic groups in a protein's binding pocket. nih.gov While organic fluorine is a poor classical hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups (C–F···C=O), which can substantially contribute to binding affinity. nih.govacs.org

Furthermore, fluorination can increase the hydrophobicity of a molecule, which can strengthen binding through the hydrophobic effect, particularly when the fluorine atom interacts with aliphatic amino acid residues like leucine. acs.orgmdpi.com The strategic placement of fluorine can therefore be used to fine-tune protein-ligand interactions, potentially leading to increased potency and improved selectivity for the desired target. mdpi.com

| Interaction Type | Effect of Fluorination | Example Finding | Citation |

| Multipolar Interactions | Favorable orthogonal interactions with protein backbone carbonyls (C–F···C=O) can significantly enhance binding affinity. | Crystal structures of thrombin inhibitors revealed close contacts (3.1 Å) between fluorine and a backbone carbonyl, leading to a 5-fold increase in potency. | nih.gov |

| Hydrophobic Effect | Increased fluorination enhances hydrophobicity, leading to more potent binding in apolar pockets, often driven by entropy. | Increasing fluorine substitution on DHODH inhibitors led to stronger binding to mammalian enzymes due to an enhanced hydrophobic effect with aliphatic residues. | acs.org |

| Selectivity Tuning | Strategic fluorination can alter binding modes between species, enhancing selectivity. | Key hydrogen bonds and stacking interactions present for an inhibitor with P. falciparum DHODH were absent in mammalian enzymes, and fluorination modulated this species selectivity. | acs.org |

| pKa Modulation | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby amine groups, affecting bioavailability and binding. | The introduction of a fluorine atom can adjust the pKa of drugs, which can increase the bioavailability of compounds containing amine functional groups. | nih.gov |

Conformational Pre-organization for Targeted Interactions

The stereoelectronic effects of the fluorine atom can be used to control the conformation of the cyclohexane ring, pre-organizing the molecule into a bioactive shape for optimal interaction with a target. The C-F bond is highly polarized and can engage in stabilizing hyperconjugative and electrostatic interactions that influence ring puckering and the orientation of substituents. researchgate.net

In cyclohexane systems, fluorine substitution can lead to unexpected conformational preferences. For example, the gauche effect, a stabilizing interaction between vicinal electron-withdrawing groups (σC–H → σ*C–F), can favor conformations that might otherwise be sterically disfavored. researchgate.netacs.org This effect can be used to control acyclic and cyclic conformations, placing substituents in predictable regions of space. acs.org Additionally, nonclassical hydrogen bonds between an axial fluorine and 1,3-diaxial hydrogens (C–F···H–C) can overcome traditional steric penalties, favoring an axial conformation for the fluorine substituent. nih.govacs.org This conformational locking can reduce the entropic penalty upon binding to a receptor, thereby enhancing binding affinity. nih.gov

| Stereoelectronic Effect | Description | Impact on Conformation | Citation |

| Gauche Effect | Stabilizing hyperconjugative interaction (e.g., σC–H → σ*C–F) between vicinal electronegative substituents. | Favors a gauche arrangement, influencing the torsional angles and overall shape of the molecule. In trans-1,2-difluorocyclohexane, the diaxial conformer is favored in the gas phase. | researchgate.netacs.org |

| Nonclassical Hydrogen Bonding | Electrostatic attraction between a fluorine atom and polarized hydrogens, such as 1,3-diaxial hydrogens on a cyclohexane ring. | Can stabilize conformers that place the fluorine in an axial position, counteracting steric hindrance. | nih.govacs.org |

| Dipole Minimization | The large dipole moment of the C-F bond encourages conformations that minimize overall molecular dipole-dipole repulsions. | Influences ring puckering and substituent orientation to achieve a lower energy state. | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Fluorination Techniques

The precise control over the stereochemistry of the fluorine and methyl substituents, as well as the amine group, is paramount to harnessing the full potential of 2-Fluoro-3,6-dimethylcyclohexan-1-amine. Future research will likely focus on the development of more efficient and highly stereoselective methods for its synthesis.

Currently, the synthesis of fluorinated cyclohexanes can be challenging, often requiring multi-step sequences and yielding mixtures of stereoisomers. Emerging strategies that could be applied and refined for the synthesis of this compound include:

Transition-Metal-Catalyzed C-H Fluorination: Directing-group-assisted or undirected C-H fluorination of a 3,6-dimethylcyclohexylamine precursor could offer a more atom-economical and regioselective route. scielo.br Chiral catalysts, particularly those based on palladium, copper, or manganese, are being developed to achieve high enantioselectivity in such transformations. kpi.uataylorandfrancis.com

Organocatalytic Asymmetric Fluorination: The use of chiral amines or phosphoric acids as catalysts for the fluorination of enamines or other activated intermediates derived from a cyclohexanone (B45756) precursor could provide excellent stereocontrol. rsc.orgibm.comnumberanalytics.com This approach avoids the use of transition metals, which can be advantageous in certain applications.

Chiral Anion Phase-Transfer Catalysis: This technique utilizes a chiral phosphate (B84403) anion to deliver an electrophilic fluorine source to a nucleophilic substrate in a highly enantioselective manner. ibm.comnumberanalytics.com This could be a powerful tool for the fluorination of precursors to this compound.

| Catalytic System | Potential Precursor | Key Advantages | Anticipated Challenges |

| Chiral Palladium Complex | 3,6-dimethylcyclohex-1-en-1-amine | High enantioselectivity, functional group tolerance. | Catalyst cost and sensitivity, potential for competing side reactions. |

| Chiral Primary Amine Organocatalyst | 4,7-dimethyl-1-oxaspiro[2.5]octane | Metal-free, environmentally benign. | Substrate scope limitations, catalyst loading. |

| Chiral Phosphoric Acid | 3,6-dimethylcyclohexanone | High enantioselectivity for α-fluorination. | Requires activation of the ketone, potential for racemization. |

This table is illustrative and based on the application of existing technologies to the synthesis of the target compound.

Advanced Spectroscopic Probes for Dynamic Conformational Studies

The conformational preferences of the cyclohexane (B81311) ring in this compound will be significantly influenced by the interplay of steric and electronic effects of the fluorine, methyl, and amino substituents. A detailed understanding of its conformational landscape is crucial for predicting its interactions with other molecules and its macroscopic properties. Advanced spectroscopic techniques will be indispensable for these studies.

Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR will provide basic structural information, ¹⁹F NMR will be a particularly powerful probe of the local electronic environment and conformational changes. rsc.org The use of chiral derivatizing agents can aid in the determination of enantiomeric purity and absolute configuration. nih.gov

Vibrational Spectroscopy (FTIR and Raman): These techniques can provide valuable information about the vibrational modes of the C-F, C-N, and C-H bonds, which are sensitive to conformational changes. cas.cnnih.gov

X-ray Crystallography: For solid-state analysis, single-crystal X-ray diffraction will be the definitive method for determining the precise three-dimensional structure and intermolecular interactions. acs.org

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) will be crucial for structural elucidation, particularly for distinguishing between different isomers. rsc.org

| Spectroscopic Technique | Information Gained | Potential Challenges for this Compound |

| ¹⁹F NMR | Local electronic environment, conformational equilibria, stereochemical assignment. | Signal complexity in diastereomeric mixtures. |

| FTIR/Raman | Vibrational modes of key functional groups, conformational isomers. | Overlapping peaks, sensitivity to sample preparation. |

| X-ray Crystallography | Precise 3D structure, intermolecular interactions. | Difficulty in obtaining suitable single crystals. |

| Tandem Mass Spectrometry | Fragmentation patterns, isomer differentiation. | Interpretation of complex fragmentation spectra. |

This table outlines the potential applications of spectroscopic techniques to the study of this compound.

Integrated Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental studies will be a cornerstone of future research on this compound. This integrated approach will enable a deeper understanding of its properties and guide the rational design of new synthetic routes and applications.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the relative stabilities of different stereoisomers and conformers, calculate spectroscopic parameters to aid in the interpretation of experimental data, and model reaction pathways to understand and predict the stereochemical outcomes of fluorination reactions. cas.cnresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a polymer matrix. kpi.uarsc.org This can be particularly useful for understanding its interactions and transport properties.

Quantum Chemistry Calculations: These methods can be employed to investigate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can help in predicting its reactivity and intermolecular interactions. scielo.br

By combining the predictive power of computational chemistry with the empirical data from spectroscopic and other experimental techniques, researchers will be able to build a comprehensive model of the structure-property relationships for this compound. wikipedia.org

Exploration of Structure-Function Relationships in New Material Applications (non-biological)

The unique combination of a polar amine group and an electronegative fluorine atom on a rigid cyclohexyl scaffold makes this compound an intriguing building block for new materials with tailored properties.

Fluorinated Polymers: As a diamine (after derivatization of the second amine), it could be incorporated into polyimides or other high-performance polymers. The fluorine and methyl groups would likely increase the free volume, leading to lower dielectric constants, improved solubility, and enhanced thermal stability. kpi.uarsc.orgibm.com

Advanced Coatings and Surfaces: The low surface energy associated with fluorinated compounds could be exploited in the development of hydrophobic and oleophobic coatings. nih.gov The amine functionality could serve as an anchor point for covalent attachment to surfaces.

Liquid Crystals: The introduction of fluorinated alicyclic moieties is a known strategy for tuning the properties of liquid crystals, such as their dielectric anisotropy and viscosity. rsc.orgresearchgate.netnih.gov The specific stereochemistry of this compound could lead to novel mesophase behaviors.

| Material Application | Potential Role of this compound | Key Properties to Investigate |

| High-Performance Polyimides | Monomer (as a diamine derivative) | Dielectric constant, thermal stability, solubility, optical transparency. |

| Hydrophobic/Oleophobic Coatings | Surface modifying agent | Contact angle, surface energy, durability. |

| Liquid Crystals | Chiral dopant or core component | Mesophase behavior, dielectric anisotropy, switching times. |

| Organic Electronics | Component of charge-transporting layers | HOMO/LUMO levels, charge carrier mobility, stability. |

This table illustrates potential non-biological applications and the relevant properties to be explored for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.